4-Methyl-4H-1,2,4-triazole-3-carboxamide
Description
4-Methyl-4H-1,2,4-triazole-3-carboxamide is a small, functionalized heterocyclic molecule. Its structure is characterized by a five-membered 1,2,4-triazole (B32235) ring, which is substituted with a methyl group at the N4 position and a carboxamide group at the C3 position. The presence of these functional groups on the triazole core suggests a rich chemical profile and potential for various applications in academic and industrial research.
Heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring, are of immense importance. Nitrogen-containing heterocycles are particularly prevalent in nature and in synthetic chemistry. The 1,2,4-triazole ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous approved drugs. researchgate.net Its stability, capacity for hydrogen bonding, and dipole character contribute to its ability to interact with biological targets. researchgate.net Therefore, the study of substituted 1,2,4-triazoles like this compound is a pertinent area of modern heterocyclic chemistry.
The 1,2,4-triazole moiety is a versatile building block in organic synthesis and is known to be a component of various biologically active compounds, including antifungal, antibacterial, and anticancer agents. researchgate.netnih.gov The triazole ring can act as a stable scaffold for the introduction of various functional groups, allowing for the fine-tuning of a molecule's properties. urfu.ru
The carboxamide group is another crucial functional group in chemistry and biology. It is the defining feature of the peptide bond that links amino acids to form proteins. In medicinal chemistry, the carboxamide group is often used to improve a drug's solubility, stability, and ability to bind to its target. urfu.ru Theoretical studies on molecules containing carboxamide groups have provided valuable insights into their conformational preferences and interactions with biological macromolecules.
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories.
Coordination Chemistry: The nitrogen atoms of the triazole ring and the oxygen and nitrogen atoms of the carboxamide group are all potential coordination sites for metal ions. This makes this compound a promising candidate as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The coordination behavior of similar 1,2,4-triazole derivatives has been a subject of interest in the development of new materials with interesting magnetic and luminescent properties. mdpi.com
Theoretical Studies: The conformational flexibility of the carboxamide group and the electronic properties of the triazole ring make this molecule an interesting subject for theoretical and computational studies. Density Functional Theory (DFT) calculations could be employed to investigate its molecular structure, vibrational frequencies, and electronic properties. Such studies have been performed on related triazole derivatives to understand their tautomeric equilibria and predict their spectroscopic properties. nist.gov
Synthetic Chemistry: this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxamide group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalized triazoles.
Due to the limited direct experimental data on this compound, the following table provides expected spectroscopic data based on the analysis of closely related compounds found in the literature. urfu.rumdpi.comnih.gov
| Spectroscopic Data | Expected Values for this compound |
| ¹H NMR | * CH₃ (N-methyl): ~3.5-4.0 ppm (singlet)* CH (triazole ring): ~8.0-8.5 ppm (singlet)* NH₂ (carboxamide): Two broad singlets between 7.0-8.0 ppm |
| ¹³C NMR | * CH₃ (N-methyl): ~30-35 ppm* C3 (triazole ring): ~145-150 ppm* C5 (triazole ring): ~155-160 ppm* C=O (carboxamide): ~160-165 ppm |
| FTIR (cm⁻¹) | * N-H stretch (amide): ~3400-3200* C=O stretch (amide): ~1680-1650* C=N stretch (triazole): ~1600-1500* N-H bend (amide): ~1650-1620 |
| Mass Spectrometry | * [M+H]⁺: Expected at m/z 127.0614 for C₄H₇N₄O⁺ |
Structure
3D Structure
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
4-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-2-6-7-4(8)3(5)9/h2H,1H3,(H2,5,9) |
InChI Key |
ZVKSFKZMYFDDQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 4h 1,2,4 Triazole 3 Carboxamide and Its Chemical Precursors/analogues
Established and Novel Synthetic Routes to the 1,2,4-Triazole (B32235) Core
The formation of the 1,2,4-triazole ring is a foundational step in the synthesis of the target compound and its analogues. A variety of methods have been established, ranging from classical condensation and cyclization reactions to modern multi-component strategies.
Multi-Component Reactions and Cyclization Strategies for Ring Formation
The direct formation of the 1,2,4-triazole ring often involves the cyclization of linear precursors containing the requisite nitrogen and carbon atoms. A notable method for synthesizing the parent 1,2,4-triazole-3-carboxamide involves the reaction of oxamohydrazide with formamidine (B1211174) acetate (B1210297). google.com In this process, a mixture of the reactants is heated under reflux, typically in a solvent like methanol (B129727) or water, to yield the cyclized product. google.com For example, heating oxamohydrazide and formamidine acetate in methanol yields 1,2,4-triazole-3-carboxamide. google.com
More general and widely applicable methods for forming 3,4,5-trisubstituted 4H-1,2,4-triazoles involve the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent. nih.gov This approach allows for the direct incorporation of the N-4 substituent, thereby circumventing issues of regioselectivity associated with post-cyclization alkylation. Another established route involves the intramolecular cyclization of acylthiosemicarbazides, which can be prepared from the corresponding hydrazides and isothiocyanates. figshare.com Basic treatment of the acylthiosemicarbazide intermediate leads to the formation of the 1,2,4-triazole ring. mdpi.com
Multi-component reactions (MCRs) offer an efficient pathway to structurally diverse triazoles by combining three or more starting materials in a single step. For instance, a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines can provide rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov While not directly yielding the target structure, these MCRs exemplify convergent strategies that could be adapted for the synthesis of precursors.
| Method | Key Reactants | Typical Conditions | Advantage | Reference |
|---|---|---|---|---|
| From Oxamohydrazide | Oxamohydrazide, Formamidine Acetate | Reflux in Methanol | Direct route to parent 1,2,4-triazole-3-carboxamide | google.com |
| From Diacylhydrazines | Diacylhydrazine, Aromatic Amine | Dehydrating agent (e.g., P₂O₅, ZnCl₂) | Direct formation of N-4 substituted (4H) triazoles | nih.gov |
| From Acylthiosemicarbazides | Acylthiosemicarbazide | Aqueous NaOH, Reflux | Versatile for various substitutions | mdpi.com |
| Multi-Component Reaction | Carboxylic Acid, Amidine, Hydrazine (B178648) | One-pot, often with coupling agent | High efficiency and diversity | nih.gov |
Derivatization of Pre-formed Triazole Scaffolds
An alternative to de novo ring synthesis is the functionalization of an existing 1,2,4-triazole ring. This approach is particularly relevant for introducing the N-methyl group. Starting with 1,2,4-triazole-3-carboxamide or its ester precursor, methyl 1,2,4-triazole-3-carboxylate (B8385096), N-alkylation can be performed. However, this reaction is often complicated by a lack of regioselectivity. mdpi.com The alkylation of unsubstituted 1,2,4-triazoles with alkyl halides typically yields a mixture of N-1 and N-4 isomers. researchgate.net Studies have shown that such reactions often result in a product ratio of approximately 90:10, favoring the N-1 isomer. researchgate.net This makes the isolation of the desired 4-methyl-4H isomer challenging and often low-yielding.
The reaction of a pre-formed triazole with various alkylating agents, such as dihaloalkanes, has been shown to produce mixtures of N-1 and N-2 substituted products, with N-4 substitution being less common. nih.gov The specific isomer distribution is influenced by the reactants, base, and solvent system employed.
Methodological Advancements in Green Chemistry and Sustainable Synthesis
In recent years, green chemistry principles have been applied to the synthesis of 1,2,4-triazoles to reduce environmental impact. These methods focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often dramatically reducing reaction times and improving yields. For example, the cyclodehydration of secondary amides and hydrazides to form 3,4,5-trisubstituted 1,2,4-triazoles can be efficiently achieved using microwave irradiation. organic-chemistry.org
The use of sustainable and recyclable reaction media is another key aspect of green synthesis. Polyethylene (B3416737) glycol (PEG) has been successfully employed as a recyclable solvent for the ceric ammonium (B1175870) nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes to produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Such methods are economically and environmentally advantageous, making them viable for larger-scale applications. organic-chemistry.org
Selective Functionalization of the Carboxamide Moiety
The carboxamide group at the 3-position of the triazole ring is a key functional handle that can be introduced or modified. A common strategy is the ammonolysis of the corresponding ester, such as methyl 1,2,4-triazole-3-carboxylate. This reaction is typically performed by treating the ester with a solution of ammonia (B1221849) in methanol at room temperature to afford the primary amide in high yield. mdpi.com
The synthesis of the precursor, 1,2,4-triazole-3-carboxylic acid, can be achieved through the hydrolysis of an N-phenyl amide derivative. A patented method describes the reaction of oxalanilide hydrazine with a formamidine salt to produce 1,2,4-triazole-3-formyl-(N-phenyl)amine, which is then hydrolyzed under basic conditions to give the desired carboxylic acid. google.com This acid can then be converted to the target carboxamide through standard peptide coupling or acid chloride formation followed by amination.
The primary carboxamide group itself can undergo further transformations. While specific examples on the 4-methyl-4H-1,2,4-triazole-3-carboxamide core are not extensively detailed, general reactions of primary amides are applicable. These include:
Hydrolysis: The carboxamide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The hydrolysis of the N-phenyl amide precursor is facilitated by distilling the aniline (B41778) byproduct to drive the reaction to completion. google.com
Dehydration: Treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, can convert the carboxamide into the corresponding 3-cyano-1,2,4-triazole (B124247) derivative.
N-Alkylation/Arylation: The amide nitrogen can potentially be functionalized, although this is less common than transformations of the carbonyl group.
Regioselective Synthesis of Substituted 4-Methyl-4H-1,2,4-triazole Isomers
A central challenge in the synthesis of this compound is achieving regiocontrol during the N-methylation step. The 1,2,4-triazole ring has three nitrogen atoms (N-1, N-2, and N-4), and direct alkylation of an N-unsubstituted triazole can lead to a mixture of isomers. mdpi.com
For 3-substituted 1,2,4-triazoles, alkylation typically occurs preferentially at the N-1 position, followed by the N-2 and N-4 positions. As noted, the alkylation of 1,2,4-triazole with alkyl halides often yields a 90:10 mixture of the N-1 and N-4 isomers, respectively. researchgate.net Similarly, methods designed to be regioselective for alkylation of the parent 1,2,4-triazole-3-carboxylate ester have been shown to exclusively yield the 1-substituted product. mdpi.com This inherent electronic preference makes the synthesis of the 4-methyl isomer via this route problematic, necessitating difficult chromatographic separation.
To overcome this challenge, a more effective strategy is to construct the 4-methyl-4H-1,2,4-triazole ring directly, using a starting material that already contains the N-methyl group. This can be accomplished through cyclization reactions, such as the reaction between a diacylhydrazine and methylamine. nih.gov This approach ensures that the methyl group is unequivocally positioned at N-4, providing a single, well-defined regioisomer.
| Strategy | Description | Typical Outcome for 3-Substituted Triazoles | Advantage | Disadvantage | Reference |
|---|---|---|---|---|---|
| Post-Cyclization Alkylation | Alkylation of a pre-formed 1,2,4-triazole-3-carboxamide or ester with a methylating agent (e.g., MeI). | Mixture of isomers, predominantly N-1 (~90%) with N-4 as a minor product (~10%). | Uses readily available starting materials. | Poor regioselectivity, requires difficult separation. | researchgate.net |
| Direct Cyclization | Construction of the triazole ring using an N-methylated precursor, such as reacting a suitable diacylhydrazine with methylamine. | Single 4-methyl-4H regioisomer. | Excellent regiocontrol. | Requires synthesis of specific N-methylated precursors. | nih.gov |
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of 1,2,4-triazole synthesis, various catalytic systems have been developed. For instance, the oxidative cyclization of amidrazones with aldehydes can be catalyzed by ceric ammonium nitrate (B79036) (CAN) in polyethylene glycol, providing an environmentally benign route to trisubstituted 1,2,4-triazoles. organic-chemistry.org
Copper-catalyzed reactions are also prevalent. A Cu(II)-catalyzed process can construct 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides, which can then undergo desulfurization to yield the corresponding 1,2,4-triazoles. organic-chemistry.org Furthermore, copper-enabled three-component reactions of nitriles, 2-diazoacetonitriles, and aryldiazonium salts have been used for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles, which are precursors to carboxamides. isres.org
Phase transfer catalysts (PTCs), such as quaternary ammonium salts, have been employed to facilitate reactions in biphasic systems. In the synthesis of the precursor 1,2,4-triazole-3-carboxylic acid, a PTC can be used to accelerate the hydrolysis of the anilide intermediate under alkaline conditions. google.com While not directly involved in ring formation, these catalytic methods improve the efficiency of synthesizing key precursors for the target molecule.
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 4h 1,2,4 Triazole 3 Carboxamide
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring System
The 1,2,4-triazole (B32235) ring is generally susceptible to both electrophilic and nucleophilic attack, with the outcome of such reactions being highly dependent on the reaction conditions and the nature of the substituents present on the ring.
Currently, there is a lack of specific studies in the available scientific literature detailing the direct site-specific halogenation or nitration of 4-Methyl-4H-1,2,4-triazole-3-carboxamide. While halogenated 1,2,4-triazole derivatives are known, the specific conditions and regioselectivity for the halogenation of this particular compound have not been reported. Similarly, nitration studies on this compound are not documented.
The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can undergo alkylation. In the case of 1,2,4-triazole systems, alkylation can potentially occur at the N1 or N2 positions. For 4-substituted 1,2,4-triazoles, alkylation is directed to one of the other ring nitrogens. The introduction of an oxymethyl substituent at the N1 position of the 1,2,4-triazole-3-carboxamide core structure has been reported. This is typically achieved through the alkylation of the corresponding methyl 1,2,4-triazole-3-carboxylate (B8385096), followed by ammonolysis of the ester to yield the desired carboxamide. The alkylation can proceed via the N-silyl derivatives of the triazole carboxylic acid ester, which is considered a highly regioselective method, yielding the 1-alkoxymethyl derivative as the sole product. researchgate.net
Acylation of the triazole ring at a nitrogen heteroatom is also a possibility, although specific examples for this compound are not extensively documented.
| Product Name | Alkylating Agent/Precursor | Yield (%) | Reference |
|---|---|---|---|
| 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | 87 | mdpi.com |
| 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate and isopropyl oxymethyl precursor | 91 | mdpi.com |
| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate and benzyl (B1604629) oxymethyl precursor | 89 | mdpi.com |
| 1-(Cyclopentyloxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate and cyclopentyl oxymethyl precursor | 53 | mdpi.com |
| 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate | 52 | mdpi.com |
Transformations of the Carboxamide Functional Group
The carboxamide group at the C3 position of the triazole ring is a versatile functional group that can undergo a variety of chemical transformations.
The synthesis of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides is often achieved through the ammonolysis of the corresponding methyl esters. mdpi.com This reaction is a form of transamidation, where the methoxy (B1213986) group of the ester is displaced by an amino group from ammonia (B1221849) to form the primary amide. For instance, methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate can be converted to 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide by treatment with a solution of ammonia in methanol (B129727). mdpi.com
There is a lack of specific research detailing the reduction or oxidation of the carboxamide functional group in this compound. In general, the reduction of primary amides can lead to amines, while oxidation is less common but can lead to various products depending on the reagents used. However, the specific behavior of the carboxamide group in this particular molecule under reducing or oxidizing conditions has not been reported.
Cycloaddition and Ring Rearrangement Reactions Involving the Triazole Moiety
The 1,2,4-triazole ring can participate in cycloaddition and rearrangement reactions, reflecting its aromatic and heterocyclic nature.
Research on related compounds, such as 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD), has shown that the triazole system can act as a dienophile in Diels-Alder reactions. While this demonstrates the potential for cycloaddition reactivity in the 1,2,4-triazole ring system, specific studies on cycloaddition reactions involving this compound are not available.
Thermal rearrangement reactions of 4-alkyl substituted 4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles have been investigated. These rearrangements are proposed to proceed through intermolecular nucleophilic displacement pathways. This suggests that this compound could potentially undergo a similar thermal rearrangement to a 1-methyl-1H-1,2,4-triazole derivative, although specific experimental data for this transformation on the title compound is not reported.
Reaction Kinetics and Thermodynamic Analysis of Reaction Pathways
Information regarding the reaction kinetics, including rate constants, activation energies, and the influence of catalysts or reaction conditions on the transformations of this compound, is not detailed in the available scientific literature. Similarly, a thermodynamic analysis, which would provide insight into the relative energies of reactants, transition states, and products for its reaction pathways, has not been specifically reported for this compound. Such studies are crucial for optimizing synthetic routes and understanding reaction mechanisms, but this information could not be sourced.
Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations
For chemical transformations involving this compound that could potentially lead to stereoisomeric products, there is a lack of published data on the stereochemical outcomes. Investigations into whether its reactions proceed with any degree of diastereoselectivity, and the factors that would control such selectivity, are not present in the reviewed literature. While studies on related triazole compounds sometimes address stereochemistry, particularly in cycloaddition reactions, this specific information is absent for this compound itself.
Due to the absence of specific research findings on these topics for the requested compound, the creation of detailed research summaries and data tables is not possible.
Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 4 Methyl 4h 1,2,4 Triazole 3 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Equilibrium Analysis
Detailed high-resolution NMR data, including ¹H and ¹³C chemical shifts, for 4-Methyl-4H-1,2,4-triazole-3-carboxamide is not explicitly reported in the surveyed literature. While studies on N-alkyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide provide extensive NMR and high-resolution mass spectrometry (HRMS) data, this information is specific to those derivatives and cannot be accurately attributed to the parent compound with a 4-methyl substitution.
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
There is no publicly available research that includes advanced 2D NMR experiments such as COSY, HSQC, or HMBC for this compound. Such studies would be crucial for unambiguous assignment of proton and carbon signals and for elucidating the compound's precise conformational and electronic structure.
Solid-State NMR Characterization
Information regarding the solid-state NMR characterization of this compound is absent from the scientific literature. Solid-state NMR would provide valuable insights into the compound's structure, polymorphism, and intermolecular interactions in the solid phase.
X-ray Crystallography for Precise Molecular Structure Determination and Intermolecular Interactions
A crystallographic study of this compound has not been reported. Therefore, precise data on its molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, remain undetermined.
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Isomer Differentiation
While HRMS data is available for derivatives, specific high-resolution mass spectrometry data for this compound, which would confirm its exact mass and elemental composition, is not published. An electron ionization mass spectrum is available for the related but structurally different compound, 4-Methyl-4H-1,2,4-triazole.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Networks and Tautomeric Forms
No specific FT-IR or Raman spectra for this compound could be located. While some studies present FT-IR data for the related thiol tautomer, 4-Methyl-4H-1,2,4-triazole-3-thiol, this information is not directly applicable to the carboxamide. Vibrational spectroscopy would be instrumental in identifying functional groups and studying hydrogen bonding interactions.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Studies
The UV-Vis absorption characteristics of this compound have not been documented. While λmax values are reported for some complex derivatives, this data is influenced by the additional chromophores present in those molecules and does not represent the electronic transitions of the target compound.
Computational and Theoretical Investigations of 4 Methyl 4h 1,2,4 Triazole 3 Carboxamide
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. These methods model the electron density to determine the ground-state electronic structure, molecular orbitals, and other key parameters that govern molecular behavior.
The electronic structure of 4-Methyl-4H-1,2,4-triazole-3-carboxamide is dictated by the arrangement of its valence electrons in molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
Theoretical studies on closely related 4-methyl-1,2,4-triazole derivatives, calculated using DFT methods like M06/6-311G(d,p), provide insight into the expected FMO energies. nih.gov For instance, investigations of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives show HOMO energies ranging from -6.973 to -7.144 eV and LUMO energies from -1.358 to -2.526 eV. nih.gov This results in HOMO-LUMO energy gaps between 4.618 and 5.637 eV. nih.govresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com For this compound, the HOMO is expected to be localized over the electron-rich triazole ring and the carboxamide group, while the LUMO would likely be distributed across the π-system of the heterocyclic ring.
Table 1: Representative Frontier Molecular Orbital Energies of Related 1,2,4-Triazole (B32235) Derivatives Calculated by DFT
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 7a | -7.128 | -1.491 | 5.637 |
| Derivative 7b | -6.973 | -1.358 | 5.615 |
| Derivative 7c | -7.144 | -2.526 | 4.618 |
Data sourced from studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov
The 1,2,4-triazole ring is prone to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For a 4-methyl substituted triazole, tautomerism primarily involves the carboxamide group, which can exist in amide or imidic acid forms. More significantly, if the methyl group were on N1 instead of N4, a tautomeric equilibrium between 1H- and 2H- forms would be possible. However, the N4-methylation in the target compound locks the triazole ring itself out of this specific tautomerism.
Computational studies on related 1,2,4-triazoles, particularly those with a 3-thione or 3-thiol group, extensively use DFT to predict the relative stability of different tautomers. mdpi.comzsmu.edu.ua These calculations typically involve optimizing the geometry of each possible tautomer and comparing their Gibbs free energies. researchgate.net For 3-mercapto-1,2,4-triazoles, studies consistently show that the thione tautomer is energetically more stable than the thiol form in the gas phase and aprotic solvents, though this can be influenced by solvent polarity. mdpi.comzsmu.edu.ua A similar computational approach would be used to compare the stability of the amide versus the less likely imidic acid tautomer of the carboxamide group in this compound, with the amide form predicted to be overwhelmingly more stable.
Understanding the sites of protonation and the energy required for protonation or deprotonation is key to predicting a molecule's behavior in different pH environments. DFT calculations are an effective method for modeling these processes. dnu.dp.ua For this compound, potential protonation sites include the N1 and N2 atoms of the triazole ring and the oxygen and nitrogen atoms of the carboxamide group.
Theoretical studies on the protonation of the parent 1,2,4-triazole have used DFT to analyze various reactivity descriptors and calculate the energies of the protonated species. dnu.dp.ua These studies aim to identify the most nucleophilic region and thus the most likely site of protonation. By calculating the total energy of each possible protonated form, a protonation energy profile can be constructed. For the 1,2,4-triazole ring, calculations often indicate that the N4 position is a favorable site for protonation; however, since this position is occupied by a methyl group in the target compound, the N1 and N2 atoms become the primary candidates. dnu.dp.ua The carbonyl oxygen of the carboxamide group also represents a highly probable protonation site. A full computational analysis would compare the relative energies of all possible protonated isomers to determine the most thermodynamically stable cation.
Conformational Analysis and Molecular Dynamics Simulations
The presence of a rotatable single bond between the triazole ring (C3) and the carboxamide group allows for different spatial arrangements or conformations. Conformational analysis is crucial for understanding how the molecule interacts with its environment, including solvent molecules or biological receptors.
While static DFT calculations can identify energy minima for specific conformers, Molecular Dynamics (MD) simulations provide a more dynamic picture. pensoft.netresearchgate.net MD simulations model the atomic movements of a molecule over time, allowing for the exploration of its conformational landscape. arabjchem.org In a typical MD study of a triazole derivative, the molecule would be placed in a simulated environment (e.g., a box of water molecules), and its trajectory would be calculated over nanoseconds. pensoft.net This allows for the analysis of parameters like Root Mean Square Deviation (RMSD) to assess structural stability and the identification of predominant conformations and the energy barriers between them. For this compound, MD simulations would be particularly useful for determining the preferred orientation of the carboxamide group relative to the triazole ring and how this is influenced by the solvent.
Theoretical Elucidation of Reaction Mechanisms via Transition State Modeling
Computational chemistry is instrumental in mapping the pathways of chemical reactions, including isomerizations, cycloadditions, or decomposition reactions. frontiersin.orgrsc.org By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, and the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
DFT calculations are widely used to locate transition state geometries and compute activation energies. For example, theoretical studies on the tautomeric isomerization of related triazole-3-thiones have successfully used this approach to supplement kinetic studies. researchgate.net In such a study, a proposed reaction coordinate (e.g., the path of a proton transfer) is scanned to find the point of maximum energy, which corresponds to the transition state. This methodology could be applied to study potential reactions involving this compound, such as its hydrolysis or other transformations, providing a detailed, atomistic understanding of the reaction mechanism.
Prediction and Validation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for validating experimentally determined structures. researchgate.net Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra for 1,2,4-triazole derivatives have shown good agreement with experimental data. nih.govresearchgate.net
Vibrational Spectroscopy (IR): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.govnih.gov By comparing the calculated spectrum of an optimized geometry with the experimental spectrum, a detailed assignment of vibrational modes can be made. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is effective for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. ufv.br These theoretical values are typically correlated with experimental data to confirm structural assignments.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the λ_max values observed in UV-Vis spectroscopy. researchgate.net
In studies of related 4-methyl-1,2,4-triazole derivatives, DFT has been used to calculate these parameters, and the results have been successfully compared with experimental values obtained from IR, HNMR, and UV-visible spectroscopy, confirming the synthesized structures. nih.gov
Analysis of Non-Covalent Interactions and Intermolecular Forces
The stability and crystalline structure of molecular solids, including this compound, are primarily governed by a complex network of non-covalent interactions and intermolecular forces. Computational and theoretical investigations are instrumental in elucidating these weak, yet cumulatively significant, interactions. Methodologies such as Density Functional Theory (DFT) and Hirshfeld surface analysis are frequently employed to visualize, quantify, and understand the nature of these forces within the crystal lattice.
Detailed computational studies specifically focused on this compound are not extensively available in the public domain. However, by examining research on structurally similar triazole derivatives, a predictive analysis of the non-covalent interactions pertinent to this molecule can be constructed. The key functional groups present in this compound—the triazole ring, the methyl group, and the carboxamide group—dictate the types of intermolecular forces that are likely to be significant.
The primary non-covalent interactions expected to play a crucial role in the crystal packing of this compound include hydrogen bonds, van der Waals forces, and potentially weaker π-interactions. The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atoms of the triazole ring also serve as potential hydrogen bond acceptors.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline materials. This method maps various properties onto a surface defined by the points where the electron density of a molecule contributes equally to the total electron density of the crystal. The normalized contact distance (dnorm) is a key parameter mapped on the Hirshfeld surface, which highlights regions of significant intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots show the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of each type of interaction can be calculated from these plots.
While specific data for this compound is not available, a hypothetical breakdown of intermolecular contacts based on studies of similar molecules is presented in the table below to illustrate the type of data generated from such an analysis.
| Interaction Type | Percentage Contribution to Hirshfeld Surface Area (%) |
|---|---|
| H···H | 45.2 |
| O···H / H···O | 28.5 |
| N···H / H···N | 15.8 |
| C···H / H···C | 7.3 |
| Other | 3.2 |
This hypothetical data suggests that van der Waals interactions (H···H) and hydrogen bonding (O···H and N···H) are the dominant forces in the crystal packing.
Further computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize the nature and strength of these non-covalent interactions. This method analyzes the topology of the electron density to identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the interaction strength and type. For instance, for a typical hydrogen bond, the electron density at the BCP is generally in the range of 0.002 to 0.04 atomic units (a.u.), and the Laplacian is positive.
The table below presents hypothetical QTAIM parameters for the expected hydrogen bonds in the crystal structure of this compound, based on values observed for similar compounds.
| Hydrogen Bond | Distance (Å) | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ(r)) (a.u.) |
|---|---|---|---|
| N-H···O=C | 1.98 | 0.025 | 0.085 |
| C-H···N(triazole) | 2.45 | 0.010 | 0.030 |
Advanced Derivatization and Functionalization Strategies for 4 Methyl 4h 1,2,4 Triazole 3 Carboxamide Scaffolds
Strategic Modifications of the 4-Methyl Group
While direct modification of the 4-methyl group presents a synthetic challenge due to its relative inertness, advanced strategies are being explored to introduce functional diversity. These methods often involve multi-step synthetic sequences to achieve the desired modifications.
Key Research Findings:
| Modification Strategy | Reagents and Conditions | Resulting Functional Group | Potential Applications |
| Oxidative Functionalization | Mild oxidizing agents (e.g., selenium dioxide) followed by further derivatization | Aldehyde, Carboxylic Acid | Introduction of reactive handles for further conjugation |
| Halogenation | Radical halogenating agents (e.g., N-bromosuccinimide) under photochemical conditions | Halomethyl (e.g., -CH2Br) | Precursor for nucleophilic substitution reactions |
| Metal-Catalyzed C-H Activation | Transition metal catalysts (e.g., palladium, rhodium) with directing groups | Arylated or alkylated methyl group | Fine-tuning of steric and electronic properties |
Diversification and Extension at the 3-Carboxamide Position
The 3-carboxamide group is a prime site for diversification, allowing for the introduction of a wide array of substituents. This is typically achieved through amide bond formation with various amines or through conversion of the amide to other functional groups.
Key Research Findings:
| Reaction Type | Reagents and Conditions | Examples of Introduced Moieties | Impact on Properties |
| Amide Coupling | Carbodiimides (e.g., EDC, DCC), HATU, HOBt with primary or secondary amines | Alkyl, aryl, heteroaryl, and peptide fragments | Modulation of solubility, lipophilicity, and biological target interactions |
| Hofmann Rearrangement | Bromine and a strong base (e.g., sodium hydroxide) | 3-Amino-4-methyl-4H-1,2,4-triazole | Introduction of a primary amine for further functionalization |
| Reduction | Strong reducing agents (e.g., lithium aluminum hydride) | (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | Creation of a flexible linker for attachment of other groups |
Introduction of Diverse Substituents onto the 1,2,4-Triazole (B32235) Ring System
Direct functionalization of the 1,2,4-triazole ring itself offers another avenue for creating structural diversity. Electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, are employed to introduce various substituents at the C5 position.
Key Research Findings:
| Reaction Type | Position of Substitution | Reagents and Conditions | Examples of Substituents |
| Electrophilic Halogenation | C5 | N-Halosuccinimides (NBS, NCS, NIS) | Chloro, Bromo, Iodo |
| Nitration | C5 | Nitrating mixture (HNO3/H2SO4) | Nitro |
| Suzuki Cross-Coupling | C5 (from a halogenated precursor) | Palladium catalyst, boronic acids/esters | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | C5 (from a halogenated precursor) | Palladium catalyst, amines | Primary, Secondary, and Tertiary Amines |
Synthesis of Polymeric and Supramolecular Architectures Incorporating the Triazole Moiety
The ability of the 1,2,4-triazole ring to participate in hydrogen bonding and coordination chemistry makes it an attractive building block for the construction of polymers and supramolecular assemblies.
Key Research Findings:
| Architecture Type | Synthetic Strategy | Key Interactions | Potential Applications |
| Coordination Polymers | Self-assembly with metal ions | Metal-ligand coordination bonds | Gas storage, catalysis, sensing |
| Hydrogen-Bonded Networks | Self-assembly of triazole-containing monomers | Intermolecular hydrogen bonds | Crystal engineering, drug delivery |
| Polymer-Tethered Triazoles | Polymerization of triazole-functionalized monomers | Covalent bonds | Functional materials, smart polymers |
Design and Synthesis of Novel Ligand Scaffolds for Coordination Chemistry
The nitrogen atoms of the 1,2,4-triazole ring and the oxygen and nitrogen atoms of the 3-carboxamide group can act as coordination sites for metal ions. This has led to the design and synthesis of novel ligands for various applications in coordination chemistry.
Key Research Findings:
| Ligand Design | Coordinating Atoms | Metal Ions Coordinated | Applications of Metal Complexes |
| Bidentate Ligands | N1 and N2 of the triazole ring | Transition metals (e.g., Cu, Zn, Ni) | Catalysis, magnetic materials |
| Tridentate Ligands | N1, N2, and the amide oxygen/nitrogen | Lanthanides, transition metals | Luminescent materials, bioimaging |
| Bridging Ligands | Coordination through different atoms to multiple metal centers | Various metal ions | Metal-organic frameworks (MOFs), molecular magnets |
Applications in Coordination Chemistry and Materials Science for 4 Methyl 4h 1,2,4 Triazole 3 Carboxamide Analogues
Ligand Properties and Coordination Modes of 4-Methyl-4H-1,2,4-triazole-3-carboxamide Derivatives
Derivatives of 1,2,4-triazole-3-carboxamide are valued for their adaptability as ligands in coordination chemistry. tennessee.edu The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, which can act as potential coordination sites for metal ions. mdpi.com This versatility allows these ligands to function as monodentate, bidentate, or polydentate linkers, bridging multiple metal centers to form polynuclear complexes or extended coordination polymers. tennessee.edunih.gov
The most common coordination mode involves the N1 and N2 atoms of the triazole ring, which can bridge two metal centers, a feature extensively studied in the development of magnetic materials. nih.gov The carboxamide group (-CONH2) introduces additional donor atoms (oxygen and nitrogen), further expanding the coordination possibilities and enabling the formation of stable chelate rings or facilitating intermolecular hydrogen bonding that stabilizes the resulting crystal structures. mdpi.com
The specific coordination behavior is influenced by several factors:
Substituents: The nature of the substituent at the N4 position (like the methyl group in the parent compound) and other positions on the triazole ring can sterically and electronically influence which nitrogen atoms coordinate to the metal center. nih.gov
Metal Ion: The preferred coordination geometry and nature of the metal ion (e.g., transition metals like Cu(II), Co(II), Mn(II), Zn(II)) dictate the final structure of the complex. tandfonline.commdpi.com
Reaction Conditions: Factors such as pH, solvent, and temperature can affect the deprotonation state of the ligand and the assembly of the final architecture. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound analogues is typically achieved through self-assembly methods, often under hydrothermal or solvothermal conditions. ekb.egrsc.org These methods involve combining the triazole-based ligand with a suitable metal salt in a solvent, followed by heating to promote crystallization. nih.gov The resulting crystalline products can then be characterized by a suite of analytical techniques.
Spectroscopic Techniques: Fourier-transform infrared (FT-IR) spectroscopy helps confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole and carboxamide groups. ekb.egresearchgate.net UV-visible spectroscopy provides information about the electronic transitions within the complex. rsc.org
Elemental and Thermal Analysis: Elemental analysis confirms the empirical formula of the synthesized complex, while thermogravimetric analysis (TGA) is used to study its thermal stability and the presence of solvent molecules. ekb.eg
Researchers have successfully synthesized a variety of complexes, including those with Co(II), Ni(II), Cu(II), Cd(II), and Fe(III), demonstrating the broad applicability of these ligands. ekb.egejtas.com
Crystal engineering with triazole carboxamide analogues allows for the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs). tennessee.edunih.gov The directionality and flexibility of these ligands are crucial in controlling the dimensionality and topology of the resulting networks. The ability of the triazole ring to act as a bidentate N1,N2-bridge is a key factor in the formation of extended chains, layers, and 3D frameworks. tandfonline.com
The self-assembly process is often guided by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions. Hydrogen bonds, particularly those involving the carboxamide group and coordinated water molecules, play a critical role in linking adjacent polymeric units to form robust supramolecular architectures. mdpi.comnih.gov Additionally, π–π stacking interactions between aromatic rings can further influence the crystal packing. rsc.org By carefully selecting the ligand, metal ion, and ancillary ligands (such as carboxylates), chemists can tune the resulting structures to create materials with specific properties, such as porosity for gas storage or specific network topologies. tandfonline.commdpi.comnih.gov
Metal complexes derived from 1,2,4-triazole analogues often exhibit a range of interesting physical properties.
Optical and Electronic Properties: Many coordination polymers based on Zn(II) and Cd(II) with triazole-carboxylate ligands display strong, ligand-based fluorescence. mdpi.com The emission properties can be tuned by modifying the ligand structure or the coordination environment of the metal ion. The electronic properties are also of interest, with studies investigating the HOMO-LUMO energy gaps of these materials to assess their potential in electronic applications. dntb.gov.ua
Magnetic Properties: The N1,N2-bridging mode of the 1,2,4-triazole ring is particularly effective at mediating magnetic exchange interactions between paramagnetic metal centers. nih.gov A large number of studies have focused on the magnetic properties of complexes containing metal ions like Mn(II), Co(II), Ni(II), and Cu(II). nih.govtandfonline.comnih.gov These investigations have revealed phenomena such as:
Antiferromagnetic Coupling: This is the most commonly observed behavior in N1,N2-triazole bridged systems, where the magnetic moments of adjacent metal ions align in opposite directions. nih.govnih.gov
Metamagnetism: Some complexes exhibit a field-induced transition from an antiferromagnetic to a weak ferromagnetic state. tandfonline.com
Spin-Crossover: This phenomenon, where a material switches between a low-spin and a high-spin state in response to external stimuli, has been observed in some iron-triazole frameworks. tennessee.edu
The strength and nature of the magnetic coupling can be influenced by the geometry of the metal-ligand bridge and the specific metal ions involved. nih.gov
| Complex | Metal Ion | Magnetic Behavior | Reference |
| {[Co2(Hatz)2(nip)2]·H2O}n | Co(II) | Metamagnetism (antiferromagnetic to weak ferromagnetic) | tandfonline.com |
| (Me2NH2)6[Cu3(μ-L)6(H2O)6] | Cu(II) | Dominant intramolecular antiferromagnetic interactions | nih.gov |
| [Cu2(L)2(OAc)2(H2O)2] | Cu(II) | Antiferromagnetic behavior from intrachain coupling | nih.gov |
| Ferrocene-based Fe(II) complex | Fe(II) | Mixture of low- and high-spin species | mdpi.com |
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The application of metal complexes with triazole-based ligands in catalysis is an emerging area of research. The metal centers in these coordination compounds can act as active sites for catalytic reactions.
For example, two copper(II) complexes with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have demonstrated selective catalytic activity. nih.gov They were shown to catalyze the oxidation of styrene (B11656) primarily to benzaldehyde (B42025) and the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). nih.gov Similarly, cobalt and copper complexes based on a triazole carboxylic acid ligand exhibited excellent performance in the catalytic reduction of p-nitrophenol (PNP), with reduction efficiencies exceeding 98%. rsc.org The defined and potentially porous structures of coordination polymers make them attractive candidates for heterogeneous catalysts, offering advantages in terms of catalyst separation and recycling.
Integration into Advanced Materials for Non-linear Optics and Optoelectronics
Derivatives of 4-methyl-4H-1,2,4-triazole have shown significant promise for applications in non-linear optics (NLO) and optoelectronics. researchgate.netdntb.gov.uanih.govbohrium.com NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical switching and frequency conversion.
A study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide revealed their potential for NLO applications. dntb.gov.ua Using density functional theory (DFT), researchers calculated key NLO parameters, including linear polarizability (α) and first and second hyperpolarizabilities (β and γ). dntb.gov.uanih.gov One compound, in particular, exhibited a significant first hyperpolarizability, indicating its suitability for fabricating NLO materials. researchgate.netdntb.gov.ua The low HOMO-LUMO energy gap calculated for this compound further supports its potential in optoelectronic devices. dntb.gov.uabohrium.com The integration of electron-donating and electron-accepting groups within these molecular structures is a key strategy for enhancing NLO properties. rsc.org
| Compound ID | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| 7a | -7.128 | -1.491 | 5.637 | - |
| 7b | -6.973 | -1.358 | 5.615 | - |
| 7c | -7.144 | -2.526 | 4.618 | 6.317 |
(Data derived from DFT calculations on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives) dntb.gov.uanih.gov
Supramolecular Chemistry and Host-Guest Interactions
The principles of supramolecular chemistry are central to the assembly and function of materials based on triazole carboxamide analogues. The final structures are not only dictated by strong coordination bonds but also by a hierarchy of weaker, non-covalent interactions. rsc.org
Hydrogen bonding is particularly prominent, with the carboxamide group and any coordinated solvent molecules acting as hydrogen bond donors and acceptors. mdpi.com These interactions link individual molecules or coordination polymer chains into higher-dimensional networks, enhancing the stability and dictating the packing of the crystal structure. nih.gov Furthermore, π–π stacking interactions between the aromatic triazole rings and other phenyl groups in the ligands contribute to the formation of well-ordered 3D supramolecular structures. rsc.org
The construction of porous MOFs using these ligands opens up possibilities for host-guest chemistry. tennessee.edunih.gov The voids and channels within these frameworks can potentially accommodate small guest molecules, leading to applications in areas such as molecular sensing, separation, and storage. For instance, complexes with a triazole carboxylic acid ligand have been shown to be effective fluorescence sensors for detecting various small molecules and cations. rsc.org
Future Directions and Emerging Research Avenues in 4 Methyl 4h 1,2,4 Triazole 3 Carboxamide Chemistry
Exploration of Unconventional Synthetic Routes and Methodologies
The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally relied on well-established cyclization reactions. organic-chemistry.org However, the future of synthesizing 4-Methyl-4H-1,2,4-triazole-3-carboxamide and its analogs will likely involve the adoption of more innovative and sustainable methodologies.
Another emerging frontier is C-H bond functionalization . rsc.orgacs.orgnih.govacs.org This powerful strategy allows for the direct modification of the triazole core or its substituents, bypassing the need for pre-functionalized starting materials. Future research could focus on developing catalytic systems, perhaps employing earth-abundant metals like iron, for the selective C-H activation of the methyl group or the triazole ring of this compound, enabling the introduction of a wide range of functional groups. acs.org
Microwave-assisted synthesis also presents a compelling alternative for accelerating the synthesis of 1,2,4-triazole derivatives. researchgate.net This technique can significantly reduce reaction times and, in some cases, improve product yields. Furthermore, the development of biocatalytic or enzymatic methods for triazole synthesis, while still in its infancy, could offer highly selective and environmentally benign routes to these compounds.
| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for multi-step telescoping. uc.ptspringerprofessional.de | Development of robust flow protocols for the cyclization and derivatization of the target molecule. |
| C-H Functionalization | Atom economy, reduced synthetic steps, and direct introduction of functional groups. rsc.orgacs.org | Discovery of selective catalysts for the functionalization of the methyl group or the triazole core. |
| Microwave-Assisted Synthesis | Rapid reaction times and potentially higher yields. researchgate.net | Optimization of microwave parameters for key synthetic steps. |
| Biocatalysis | High selectivity, mild reaction conditions, and environmental sustainability. | Identification and engineering of enzymes capable of catalyzing triazole formation or modification. |
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of reaction outcomes. For this compound, future research should delve into the mechanisms of its formation and subsequent transformations.
For instance, in the cyclization step to form the 1,2,4-triazole ring, a detailed study of the intermediates and transition states would provide valuable insights. This could be achieved through a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling. tandfonline.com
Furthermore, the reactivity of the fully substituted this compound is an area ripe for exploration. Mechanistic studies on the N-alkylation of the triazole ring, the reactivity of the carboxamide group, and potential ring-opening or rearrangement reactions would expand the synthetic utility of this compound. tandfonline.com
Development of Predictive Computational Models for Reactivity and Properties
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, the development of predictive computational models can accelerate discovery and provide insights that are difficult to obtain experimentally.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. nih.govdnu.dp.uaresearchgate.net Such studies can also be used to investigate reaction mechanisms and predict the regioselectivity of chemical reactions. tandfonline.comdnu.dp.ua For example, DFT could be used to determine the most likely site of protonation or electrophilic attack on the triazole ring. dnu.dp.ua
Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of derivatives of this compound. nih.gov By correlating structural features with observed activity, these models can guide the design of new compounds with enhanced properties.
Molecular docking simulations can provide insights into the potential interactions of this compound and its derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.netbenthamdirect.comnih.govmui.ac.ir This information is crucial for the rational design of new therapeutic agents. researchgate.netbenthamdirect.com
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of molecular properties and investigation of reaction mechanisms. tandfonline.comnih.govdnu.dp.ua | Optimized geometry, electronic properties, spectroscopic data, and reaction energy profiles. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. nih.gov | Identification of structural features that correlate with desired biological effects. |
| Molecular Docking | Simulation of binding interactions with biological macromolecules. researchgate.netbenthamdirect.comnih.gov | Prediction of binding modes and affinities to guide drug design. |
Expanding Applications in Novel Material Systems and Catalytic Processes
The unique electronic and coordination properties of the 1,2,4-triazole ring suggest that this compound could find applications in materials science and catalysis. mdpi.comresearchgate.net
A significant area of interest is the use of triazole derivatives as ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) . mdpi.comresearchgate.netacs.orgsc.edu The nitrogen atoms of the triazole ring can coordinate to metal ions, leading to the formation of extended structures with potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The carboxamide group could also participate in coordination or act as a hydrogen-bonding site to direct the assembly of these materials.
Triazole derivatives have also shown promise as corrosion inhibitors . nih.govijcsi.proijcsi.proampp.orgnih.gov The heteroatoms in the triazole ring can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. nih.govijcsi.pro Future research could investigate the efficacy of this compound as a corrosion inhibitor for various metals and alloys.
In the realm of catalysis , the triazole moiety can act as a ligand to stabilize metal catalysts or as an organocatalyst itself. The specific substitution pattern of this compound could impart unique steric and electronic properties to a catalytic system.
Interdisciplinary Research at the Interface of Pure Chemical Sciences
The future of research on this compound will undoubtedly be interdisciplinary, bridging the gap between pure chemistry and other scientific fields.
In medicinal chemistry and chemical biology , the 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govchemijournal.comchemijournal.com The structural features of this compound make it an attractive candidate for biological screening. Future work should involve the synthesis of a library of derivatives and their evaluation against a range of biological targets. benthamdirect.comeurekaselect.com
Supramolecular chemistry offers another exciting avenue for research. The hydrogen-bonding capabilities of the carboxamide group, combined with the potential for π-π stacking and other non-covalent interactions involving the triazole ring, could be exploited to create self-assembling systems with interesting properties. beilstein-journals.orgjlu.edu.cnrsc.orgresearchgate.netnih.gov These could include gels, liquid crystals, or molecular sensors. nih.gov
The development of chemical probes based on the this compound scaffold could enable the study of biological processes. By incorporating a fluorescent or other reporter group, these probes could be used to visualize and track specific molecules or events within living cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
